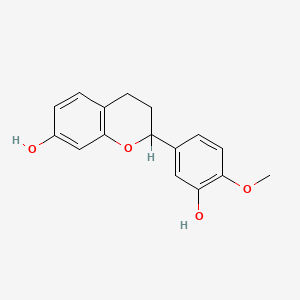

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Descripción general

Descripción

7,3’-Dihydroxy-4’-methoxyflavan: is a hydroxyflavan, a type of flavonoid, characterized by the presence of hydroxy groups at positions 7 and 3’, and a methoxy group at position 4’. This compound is a plant metabolite and is part of the larger family of flavonoids, which are known for their diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dihydroxy-4’-methoxyflavan typically involves the use of flavan precursors. The synthetic route may include the hydroxylation and methoxylation of the flavan core structure. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving the desired product .

Industrial Production Methods: While detailed industrial production methods for 7,3’-Dihydroxy-4’-methoxyflavan are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed for purification .

Análisis De Reacciones Químicas

Formation of Chromen Ring

Key steps may involve:

-

Aldol condensation : Formation of the chromen backbone via cross-aldol addition between carbonyl precursors.

-

Cyclization : Acid-catalyzed cyclization to form the chromen ring, as seen in furocoumarin synthesis .

Reaction Conditions and Yields

Purification Methods

-

Column chromatography : Commonly used with eluents like petroleum ether/ethyl acetate (15:1, v/v) to isolate products .

-

Crystallization : Applied to purify intermediates or final products (e.g., i-PrOH-hexane mixtures) .

Natural Occurrence

The compound has been identified in Dracaena cambodiana and Broussonetia kazinoki , highlighting its role as a secondary metabolite in plant systems .

Structural and Functional Relationships

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

Hesperetin exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that Hesperetin can enhance the antioxidant defense system in cells, contributing to its protective effects against oxidative damage .

1.2 Anti-inflammatory Effects

Research indicates that Hesperetin possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It has been shown to reduce inflammation in models of chronic diseases such as arthritis and colitis. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapies .

1.3 Anticancer Potential

Hesperetin has been investigated for its anticancer effects across various cancer types, including breast, prostate, and colon cancers. It appears to induce apoptosis (programmed cell death) in cancer cells while inhibiting tumor growth by disrupting cell cycle progression. These findings suggest that Hesperetin may serve as a complementary agent in cancer treatment protocols .

Nutraceutical Applications

2.1 Dietary Supplement

Due to its health benefits, Hesperetin is increasingly being included in dietary supplements aimed at promoting overall health and wellness. Its antioxidant and anti-inflammatory properties make it a popular choice among consumers seeking natural health products .

2.2 Food Preservation

Hesperetin can be utilized as a natural preservative in food products due to its antioxidant properties, which help extend shelf life by preventing oxidative spoilage. Its incorporation into food formulations may enhance the nutritional profile while maintaining product quality .

Cosmetic Applications

3.1 Skin Health

In cosmetic formulations, Hesperetin is valued for its skin-protective qualities. It can help mitigate skin damage caused by UV radiation and environmental pollutants by acting as an antioxidant. Additionally, Hesperetin's anti-inflammatory effects may benefit conditions such as acne and eczema .

3.2 Anti-aging Products

The compound is also being explored for use in anti-aging skincare products due to its ability to promote collagen synthesis and improve skin elasticity. Its application in creams and serums aims to reduce the appearance of fine lines and wrinkles .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 7,3’-Dihydroxy-4’-methoxyflavan involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, it may inhibit oxidative stress by scavenging free radicals and upregulating antioxidant enzymes .

Comparación Con Compuestos Similares

- 7,4’-Dihydroxy-3’-methoxyflavan

- 7,4’-Dihydroxy-8-methylflavan

- 4’-Hydroxy-7-methoxyflavan

- 7,4’-Dihydroxy-3’-prenylflavan

- 2’,4’-Dihydroxy-7-methoxy-8-prenylflavan

Uniqueness: 7,3’-Dihydroxy-4’-methoxyflavan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, also known as Neohesperidin, is a flavonoid compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for Neohesperidin is with a molecular weight of 272.29 g/mol. Its structure features a chromen-7-ol backbone substituted with a 3-hydroxy-4-methoxyphenyl group.

Structural Formula

Antioxidant Activity

Neohesperidin exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies indicate that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

Research has demonstrated that Neohesperidin possesses antimicrobial properties against various bacterial strains. It shows bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid production.

Anti-inflammatory Effects

Neohesperidin has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that Neohesperidin may exert neuroprotective effects by enhancing neuronal survival and function. It has been linked to improved cognitive function in animal models of neurodegeneration .

Case Studies and Clinical Trials

Several studies have investigated the effects of Neohesperidin on health outcomes:

- Antioxidant Study : A study reported that Neohesperidin significantly reduced oxidative stress markers in diabetic rats, suggesting its potential in managing diabetes-related complications.

- Antimicrobial Efficacy : In vitro tests revealed that Neohesperidin inhibited biofilm formation by S. aureus by up to 90%, highlighting its potential as an anti-biofilm agent .

- Neuroprotective Study : Research indicated that Neohesperidin administration improved memory retention in mice subjected to oxidative stress, supporting its role in cognitive health .

Data Table: Biological Activities of Neohesperidin

Propiedades

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTOSQKIOMIICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458442 | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; sweet aroma | |

| Record name | 3',7-Dihydroxy-4'-methoxyflavan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 3',7-Dihydroxy-4'-methoxyflavan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76426-35-2 | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.